1-(2-Bromoethoxy)-3-methoxybenzene
Overview
Description
1-(2-Bromoethoxy)-3-methoxybenzene is an organic compound with the molecular formula C9H11BrO2 It is a derivative of benzene, where the benzene ring is substituted with a bromoethoxy group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromoethoxy)-3-methoxybenzene can be synthesized through the reaction of 3-methoxyphenol with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows: [ \text{3-Methoxyphenol} + \text{2-Bromoethanol} \xrightarrow{\text{K}_2\text{CO}_3, \text{Reflux}} \text{this compound} ]
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromoethoxy)-3-methoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromoethoxy group can be reduced to form ethoxy derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in DMF at elevated temperatures.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Nucleophilic Substitution: Formation of azidoethoxy derivatives.
Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.
Reduction: Formation of 1-(2-ethoxy)-3-methoxybenzene.
Scientific Research Applications
1-(2-Bromoethoxy)-3-methoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the preparation of polymers and advanced materials with specific properties.
Pharmaceuticals: It can be a precursor for the synthesis of bioactive compounds with potential medicinal properties.
Chemical Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1-(2-Bromoethoxy)-3-methoxybenzene involves its ability to undergo nucleophilic substitution reactions. The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom bonded to the bromine. This property makes it a valuable intermediate in organic synthesis, enabling the formation of various functionalized derivatives.
Comparison with Similar Compounds
- 1-(2-Bromoethoxy)-2-methoxybenzene
- 1-(2-Bromoethoxy)-4-methoxybenzene
- 1-(2-Bromoethoxy)-3-ethoxybenzene
Comparison: 1-(2-Bromoethoxy)-3-methoxybenzene is unique due to the position of the methoxy group on the benzene ring, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different physical properties such as boiling point and solubility, which can affect its suitability for specific applications.
Properties
IUPAC Name |
1-(2-bromoethoxy)-3-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-11-8-3-2-4-9(7-8)12-6-5-10/h2-4,7H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTUZRSNUNBPIEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70367172 | |
Record name | 1-(2-bromoethoxy)-3-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70367172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3245-45-2 | |
Record name | 1-(2-Bromoethoxy)-3-methoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3245-45-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-bromoethoxy)-3-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70367172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-bromoethoxy)-3-methoxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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